![molecular formula C20H21N3O7S2 B2894712 (Z)-ethyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-61-6](/img/structure/B2894712.png)

(Z)-ethyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

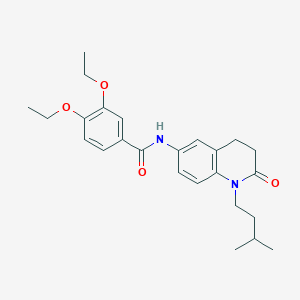

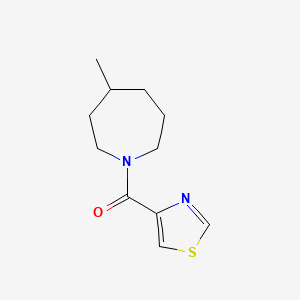

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a benzoyl group attached, which is often used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates . The presence of the sulfamoyl group could suggest potential biological activity, as sulfonamide derivatives are known for their wide range of medicinal applications .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, with additional functional groups (benzoyl, ethyl, sulfamoyl) attached. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the benzoyl group could potentially undergo reactions typical of carbonyl compounds, while the sulfamoyl group could participate in reactions typical of sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl group could increase its water solubility compared to other benzo[d]thiazole derivatives .科学的研究の応用

Synthesis and Characterization

- Novel Synthesis Techniques : Research has explored novel synthetic routes for related compounds, highlighting efficient and eco-friendly methodologies. For instance, a one-pot multicomponent reaction facilitated by nano-catalysts demonstrates an efficient synthesis of novel ethyl acetate derivatives, which could be foundational for creating new commercial fungicides and sulfur-bearing peptide derivatives based on the core structure similar to the chemical (Kalhor, 2015).

- Characterization and Potential Anticancer Agents : The synthesis and structural characterization of related benzothiazole derivatives have been explored, with some studies evaluating their potential as anticancer agents. These compounds' synthesis often involves interactions with various arylidinemalononitrile derivatives, showcasing the versatility and potential therapeutic applications of these chemical frameworks (Mohamed, 2014).

Biological Activity and Applications

- Anticancer Activity : There's significant interest in the anticancer potential of benzothiazole derivatives. Research suggests that specific substitutions on the benzothiazole scaffold can modulate antitumor properties, leading to the synthesis of new derivatives to investigate their anticancer activity. This area of study indicates a promising path for developing new therapeutic agents (Osmaniye et al., 2018).

- Antirheumatic Potential : The synthesis and evaluation of related compounds and their metal complexes have demonstrated significant anti-rheumatic effects, highlighting the therapeutic potential of these chemicals in treating rheumatic diseases. Such studies underscore the importance of these compounds in developing new medications for inflammatory conditions (Sherif & Hosny, 2014).

Chemosensor Applications

- Selective Fluorimetric Sensors : The development of chemosensors based on benzothiazole derivatives for detecting metal ions in semi-aqueous media has been a significant area of research. These sensors exhibit high selectivity and sensitivity towards Cu2+ and Hg2+, demonstrating the utility of related compounds in environmental monitoring and analytical chemistry (Wagh et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O7S2/c1-4-30-18(24)11-23-16-6-5-15(32(21,26)27)10-17(16)31-20(23)22-19(25)12-7-13(28-2)9-14(8-12)29-3/h5-10H,4,11H2,1-3H3,(H2,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCNJPRUOVCHRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}acetamide](/img/structure/B2894633.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2894638.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2894640.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2894642.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)

![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)